Boc-N-methyl-D-norvaline

Peptide Therapeutics Protease Stability D-Amino Acids

Boc-N-methyl-D-norvaline: D-configuration, N-methyl, Boc-protected amino acid for SPPS. D-form resists proteolysis; N-methyl enhances lipophilicity, restricts conformation, promotes membrane permeability. Obligatory for Boc-based SPPS with acid-labile side-chain protection; incompatible with Fmoc chemistry. Not interchangeable with L-enantiomer or non-methylated analogs. Ideal for metabolically stable, intracellular-targeting peptide drugs.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 177659-77-7
Cat. No. B595464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-methyl-D-norvaline
CAS177659-77-7
SynonymsBoc-N-Me-D-Nva-OH
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
InChIKeyBSMXBPUTGXWAGA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-methyl-D-norvaline (CAS 177659-77-7): A Strategic N-Methylated D-Amino Acid Building Block for Peptide Synthesis and Drug Discovery


Boc-N-methyl-D-norvaline (CAS 177659-77-7) is a protected, non-proteinogenic amino acid derivative belonging to the class of N-α-Boc-N-α-methyl-D-amino acids. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the α-amino position and an N-methyl substituent on the D-configured norvaline backbone (C11H21NO4, MW 231.29 g/mol) . The compound is characterized by a predicted pKa of 4.03±0.20, a boiling point of 328.1±21.0 °C, and a density of 1.071±0.06 g/cm³, and is commonly supplied as a white crystalline powder . It serves as a key building block in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies, and is employed to introduce conformational constraint, protease resistance, and enhanced lipophilicity into synthetic peptides.

Boc-N-methyl-D-norvaline Procurement: Why Substituting with L-Enantiomers or Non-Methylated Analogs Compromises Peptide Performance


Generic substitution among N-methylated norvaline derivatives is not feasible due to stereochemical and structural distinctions that dictate functional outcomes. The D-configuration of Boc-N-methyl-D-norvaline confers resistance to proteolytic degradation, as most endogenous proteases exhibit stereoselectivity for L-amino acids [1]. In contrast, the L-enantiomer (Boc-N-methyl-L-norvaline, CAS 136092-78-9) is susceptible to rapid enzymatic cleavage, limiting its in vivo utility. Furthermore, the N-methyl group on Boc-N-methyl-D-norvaline enhances lipophilicity and restricts backbone conformational freedom, properties absent in non-methylated Boc-D-norvaline (CAS 57521-85-4) . Substituting an Fmoc-protected analog introduces a base-labile protecting group incompatible with Boc-based SPPS workflows, necessitating divergent synthesis conditions. These differences in stereochemistry, N-methylation status, and protecting group chemistry render in-class analogs non-interchangeable for applications requiring defined protease stability, membrane permeability, or synthetic compatibility.

Boc-N-methyl-D-norvaline: Quantitative Differentiation from L-Enantiomer and Non-Methylated Analogs


D-Configuration Confers Intrinsic Protease Resistance Absent in L-Enantiomer

Boc-N-methyl-D-norvaline incorporates the D-enantiomer of norvaline, which renders peptides containing it resistant to degradation by endogenous proteases. In contrast, peptides built from the L-enantiomer (Boc-N-methyl-L-norvaline, CAS 136092-78-9) are rapidly cleaved due to the stereoselectivity of proteases for L-amino acid substrates. While direct half-life comparisons for this specific compound are not available in the public domain, the class-level effect is well-established: D-amino acid substitution can increase peptide half-life by up to several orders of magnitude compared to L-peptide counterparts [1].

Peptide Therapeutics Protease Stability D-Amino Acids

N-Methylation Increases Lipophilicity Relative to Non-Methylated Boc-D-norvaline

The N-methyl group on Boc-N-methyl-D-norvaline significantly elevates lipophilicity compared to the non-methylated analog Boc-D-norvaline (CAS 57521-85-4). Computed LogP values for Boc-D-norvaline are reported as 1.8 [1], whereas the presence of the N-methyl substituent in Boc-N-methyl-D-norvaline increases this value (predicted range 2.5–3.5 based on analogous N-methylated amino acids). The N-methyl group also restricts backbone conformational flexibility, promoting turn structures and enhancing passive membrane permeability [2]. Additionally, the pKa of Boc-N-methyl-D-norvaline is 4.03±0.20, indicating a moderately acidic carboxyl group suitable for peptide coupling under standard conditions .

Lipophilicity Membrane Permeability Peptide Conformation

Boc Protection Enables Acid-Labile SPPS Workflows Incompatible with Fmoc Analogs

Boc-N-methyl-D-norvaline is specifically designed for Boc-based solid-phase peptide synthesis (SPPS), where the Boc group is removed under acidic conditions (e.g., TFA). This contrasts sharply with Fmoc-protected N-methyl-D-norvaline analogs, which require basic deprotection (e.g., piperidine). In Boc SPPS, the acid-labile Boc group allows for the use of HF or TFMSA for final cleavage, a method preferred for synthesizing certain acid-stable peptide sequences [1]. Substituting an Fmoc-protected analog in a Boc-optimized workflow would lead to premature deprotection or side reactions, as the Fmoc group is unstable under the acidic conditions employed for Boc removal.

Solid-Phase Peptide Synthesis Boc Chemistry SPPS

High Purity (≥95%) and Commercial Availability Enable Reproducible Research

Boc-N-methyl-D-norvaline is commercially available with a minimum purity specification of 95% (HPLC) from major suppliers . In comparison, its L-enantiomer (Boc-N-methyl-L-norvaline) is offered at ≥98% purity by certain vendors . While the L-form has a marginally higher reported purity, the 95% specification for the D-enantiomer meets or exceeds typical requirements for research-grade peptide synthesis. Critically, the D-enantiomer is stocked and shipped globally, with lead times of approximately 4 weeks for quantities up to 5 grams , ensuring accessibility for academic and industrial laboratories.

Peptide Synthesis Quality Control Research Reagents

Boc-N-methyl-D-norvaline: Optimal Deployment Scenarios in Peptide Therapeutics and Chemical Biology


Engineering Protease-Resistant Therapeutic Peptides

Incorporating Boc-N-methyl-D-norvaline into peptide sequences at positions vulnerable to proteolytic cleavage confers resistance to endogenous proteases, a property directly linked to its D-configuration [1]. This application is particularly critical for developing orally bioavailable or long-circulating peptide drugs where metabolic stability is a primary design goal. For example, substituting an L-norvaline residue with Boc-N-methyl-D-norvaline in a lead peptide can dramatically extend its in vivo half-life, reducing dosing frequency and improving therapeutic index.

Synthesis of Cell-Permeable Peptidomimetics via Boc SPPS

The N-methyl group of Boc-N-methyl-D-norvaline enhances lipophilicity and restricts backbone conformation, facilitating passive membrane permeability [2]. When used in Boc-based solid-phase peptide synthesis, this building block enables the construction of peptidomimetics with improved cellular uptake. This scenario is ideal for targeting intracellular protein-protein interactions or for creating peptide-based probes for live-cell imaging, where efficient membrane crossing is required.

Construction of Conformationally Constrained Peptide Libraries

The N-methyl substitution in Boc-N-methyl-D-norvaline reduces the number of available hydrogen bond donors and constrains the φ/ψ backbone dihedral angles, promoting turn and β-sheet structures [2]. Researchers can exploit this property to design focused peptide libraries with enhanced structural rigidity, which often correlates with higher binding affinity and specificity for biological targets. This application is valuable in drug discovery campaigns aimed at modulating challenging targets such as GPCRs or kinases.

Boc-Strategy Peptide Synthesis Requiring Acid-Labile Protection

In synthetic workflows that demand acid-labile side-chain protection (e.g., using benzyl-based groups) and final cleavage with strong acid (e.g., HF), Boc-N-methyl-D-norvaline is the obligatory building block [3]. Its Boc group is orthogonal to base-labile Fmoc chemistry, ensuring that the N-methyl-D-norvaline residue can be incorporated without premature deprotection or side reactions. This scenario is common in the total synthesis of complex natural product-derived peptides and in the production of research-grade peptide acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-N-methyl-D-norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.